molecular formula C14H14BrNO2 B12973943 tert-Butyl 4-bromoquinoline-6-carboxylate

tert-Butyl 4-bromoquinoline-6-carboxylate

Cat. No.: B12973943
M. Wt: 308.17 g/mol
InChI Key: YLWNXYRINIDMHB-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromoquinoline-6-carboxylate: is an organic compound with the molecular formula C14H14BrNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the tert-butyl ester and bromo substituents makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-bromoquinoline-6-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method starts with 4-bromoquinoline, which is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as quinoline derivatives with different substituents.

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced forms of the quinoline ring.

Scientific Research Applications

Chemistry: tert-Butyl 4-bromoquinoline-6-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in complex molecule synthesis .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. It is used in the development of drugs targeting various diseases, including cancer and infectious diseases .

Industry: The compound finds applications in the production of specialty chemicals and materials. Its unique structure allows for the creation of compounds with specific properties, useful in various industrial processes .

Mechanism of Action

The mechanism by which tert-Butyl 4-bromoquinoline-6-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The quinoline ring can interact with various biological targets, including enzymes and receptors, influencing their activity and leading to therapeutic effects .

Comparison with Similar Compounds

  • tert-Butyl 6-bromoquinoline-4-carboxylate
  • tert-Butyl 6-bromoindoline-1-carboxylate
  • tert-Butyl 4-(6-bromo-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate

Comparison: While these compounds share structural similarities, tert-Butyl 4-bromoquinoline-6-carboxylate is unique due to its specific substitution pattern on the quinoline ring. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it suitable for different applications compared to its analogs .

Properties

Molecular Formula

C14H14BrNO2

Molecular Weight

308.17 g/mol

IUPAC Name

tert-butyl 4-bromoquinoline-6-carboxylate

InChI

InChI=1S/C14H14BrNO2/c1-14(2,3)18-13(17)9-4-5-12-10(8-9)11(15)6-7-16-12/h4-8H,1-3H3

InChI Key

YLWNXYRINIDMHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(C=CN=C2C=C1)Br

Origin of Product

United States

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